molecular formula C16H10ClN3OS2 B2465890 5-((4-(3-Chlorophenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 1115873-56-7

5-((4-(3-Chlorophenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B2465890
CAS No.: 1115873-56-7
M. Wt: 359.85
InChI Key: AZAITGDCSPYCLX-UHFFFAOYSA-N
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Description

5-((4-(3-Chlorophenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a thiazole ring, a thiophene ring, and an oxadiazole ring, making it a complex and intriguing molecule for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(3-Chlorophenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-((4-(3-Chlorophenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the successful execution of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

5-((4-(3-Chlorophenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 5-((4-(3-Chlorophenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-((4-Phenylthiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
  • 5-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Uniqueness

What sets 5-((4-(3-Chlorophenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole apart from similar compounds is the presence of the 3-chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This unique structural feature may impart distinct properties that are advantageous for specific applications.

Properties

IUPAC Name

5-[[4-(3-chlorophenyl)-1,3-thiazol-2-yl]methyl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3OS2/c17-11-4-1-3-10(7-11)12-9-23-15(18-12)8-14-19-16(20-21-14)13-5-2-6-22-13/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAITGDCSPYCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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